

Spectroscopic Profile of 2,3-Dichlorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichlorophenylboronic acid

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This technical guide provides a comprehensive overview of the spectral data for **2,3-Dichlorophenylboronic acid** (CAS No. 151169-74-3), a key reagent in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Spectral Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **2,3-Dichlorophenylboronic acid**. Due to the limited availability of public domain spectral data for this specific isomer, representative data from closely related dichlorophenylboronic acid isomers and general knowledge of arylboronic acid spectroscopy are included for comparative purposes.

¹H NMR Spectral Data

While a Certificate of Analysis for **2,3-Dichlorophenylboronic acid** confirms its ¹H NMR spectrum is "Consistent with structure," specific chemical shift and coupling constant data are not publicly available.^[1] The expected spectrum would feature signals in the aromatic region, characteristic of a 1,2,3-trisubstituted benzene ring.

Table 1: Expected ¹H NMR Spectral Data for **2,3-Dichlorophenylboronic acid**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic CH	7.2 - 7.8	m	-
B(OH) ₂	8.0 - 8.5	br s	-

Note: The chemical shifts of the aromatic protons are expected to be complex due to the electron-withdrawing effects of the chlorine atoms and the boronic acid group. The boronic acid protons are typically broad and may exchange with water present in the solvent.

¹³C NMR Spectral Data

Specific ¹³C NMR data for **2,3-Dichlorophenylboronic acid** is not readily available in the public domain. However, based on the analysis of related compounds, the following table provides expected chemical shift ranges. The carbon atom attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

Table 2: Expected ¹³C NMR Spectral Data for **2,3-Dichlorophenylboronic acid**

Carbon	Chemical Shift (δ , ppm)
C-B	130 - 135 (often broad or unobserved)
C-Cl	132 - 138
C-H	128 - 135

Infrared (IR) Spectral Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum for **2,3-Dichlorophenylboronic acid** is available in spectral databases, confirming its structure.^[2] The characteristic absorption bands for arylboronic acids are presented below.

Table 3: Key IR Absorption Bands for Arylboronic Acids

Wavenumber (cm ⁻¹)	Vibration	Intensity
3500 - 3200	O-H stretch (hydrogen-bonded)	Strong, Broad
~1600	C=C stretch (aromatic)	Medium
1400 - 1310	B-O stretch (asymmetric)	Strong
1100 - 1000	B-O-H bend	Medium
800 - 700	C-Cl stretch	Strong
~750	C-H bend (out-of-plane, ortho-disubstituted)	Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid boronic acid samples.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2,3-Dichlorophenylboronic acid**.

Materials:

- **2,3-Dichlorophenylboronic acid**
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2,3-Dichlorophenylboronic acid** and dissolve it in approximately 0.6-0.7 mL of a suitable

deuterated solvent in a clean, dry vial.

- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR Method)

Objective: To obtain an FT-IR spectrum of solid **2,3-Dichlorophenylboronic acid**.

Materials:

- **2,3-Dichlorophenylboronic acid**
- FT-IR spectrometer with an ATR accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)

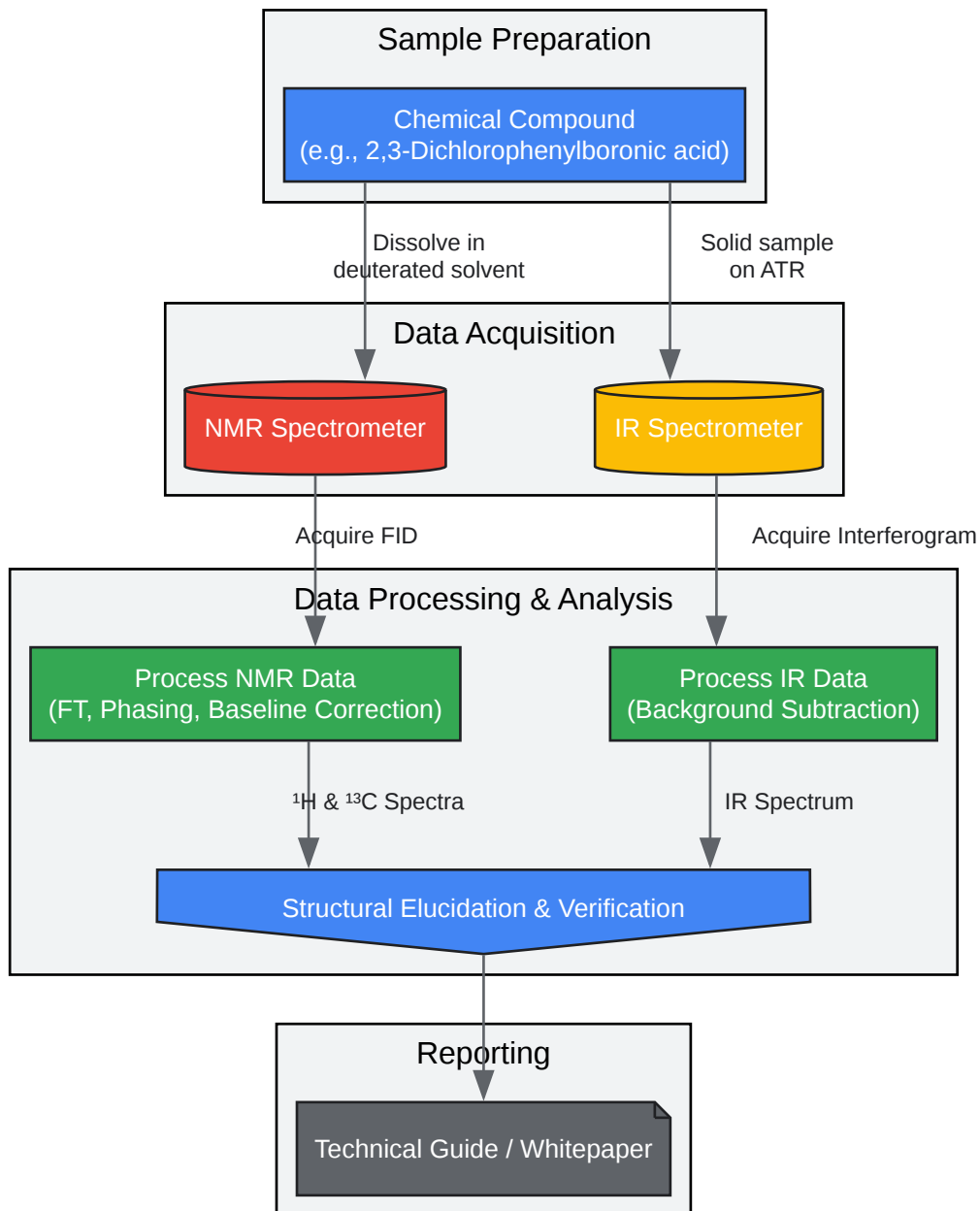
Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small amount of the solid **2,3-Dichlorophenylboronic acid** powder onto the ATR crystal using a clean spatula.
- **Pressure Application:** Apply consistent pressure to ensure good contact between the sample and the crystal using the ATR's pressure clamp.
- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-Dichlorophenylboronic acid**.

General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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